

Synonyms for 5-Bromo-2,3-dimethoxybenzonitrile

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Compound of Interest

Compound Name:	5-Bromo-2,3-dimethoxybenzonitrile
Cat. No.:	B065596

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An In-Depth Technical Guide to **5-Bromo-2,3-dimethoxybenzonitrile** and Its Synonyms for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Bromo-2,3-dimethoxybenzonitrile**, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's synonyms and identifiers, its chemical and physical properties, and provides detailed experimental protocols for its synthesis and subsequent chemical transformations.

Chemical Identity and Synonyms

5-Bromo-2,3-dimethoxybenzonitrile is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules.^[1] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Chemical Identifiers for **5-Bromo-2,3-dimethoxybenzonitrile**

Identifier Type	Value
Systematic Name	5-Bromo-2,3-dimethoxybenzonitrile
Other Names	5-Bromo-2,3-dimethoxy-benzenitrile
	2,3-dimethoxy-5-bromobenzonitrile
	2,3-dimethoxy-5-bromobenzobitrile
CAS Number	164670-73-9 [2] [3]
Molecular Formula	C ₉ H ₈ BrNO ₂ [2] [3]
Molecular Weight	242.07 g/mol [2] [3]

Physicochemical Properties

Understanding the physicochemical properties of **5-Bromo-2,3-dimethoxybenzonitrile** is essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data for **5-Bromo-2,3-dimethoxybenzonitrile**

Property	Value
Appearance	Off-white to light brown solid
Purity	≥ 95% (typically analyzed by NMR)
Storage Conditions	Store at -20°C to 0-8°C [2]
Solubility	Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; insoluble in water.

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2,3-dimethoxybenzonitrile** can be achieved through a multi-step process, often starting from commercially available precursors. Below are detailed experimental protocols for a likely synthetic route.

Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

A common precursor for the target molecule is 5-bromo-2,3-dimethoxybenzaldehyde. Its synthesis from o-vanillin is a well-established procedure.[4]

Step 1: Bromination of o-Vanillin

- Reaction: To a solution of o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.[4]
- Procedure: The reaction mixture is stirred for 1 hour. Following this, the solvent is removed under reduced pressure. The resulting residue is washed with water and then extracted with dichloromethane. The organic layer is subsequently washed with a 2% sodium carbonate solution and water, and finally dried over magnesium sulfate.[4]

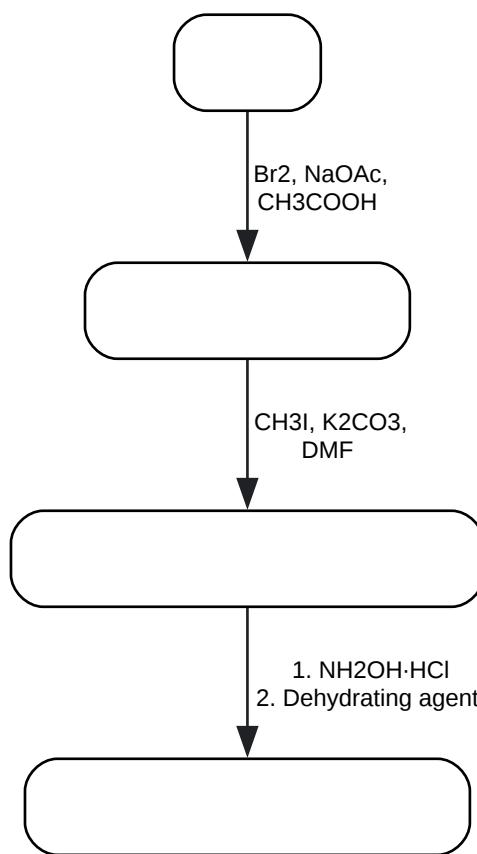
Step 2: Methylation of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

- Reaction: To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and potassium carbonate (0.893 g) in dry dimethylformamide (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added.[4]
- Procedure: The mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water, and the organic phase is extracted with diethyl ether. The ether layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield 5-bromo-2,3-dimethoxybenzaldehyde as a white solid.[4]

Conversion of Aldehyde to Nitrile (Proposed)

The conversion of the synthesized 5-bromo-2,3-dimethoxybenzaldehyde to the final product, **5-Bromo-2,3-dimethoxybenzonitrile**, is a standard transformation in organic chemistry. A common method is the reaction with hydroxylamine followed by dehydration.

- Step 1: Formation of the Oxime: 5-bromo-2,3-dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate.
- Step 2: Dehydration of the Oxime: The resulting oxime is then dehydrated using a reagent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide to yield the nitrile.

Diagram 1: Synthetic Pathway to **5-Bromo-2,3-dimethoxybenzonitrile**[Click to download full resolution via product page](#)Caption: Synthetic workflow for **5-Bromo-2,3-dimethoxybenzonitrile**.

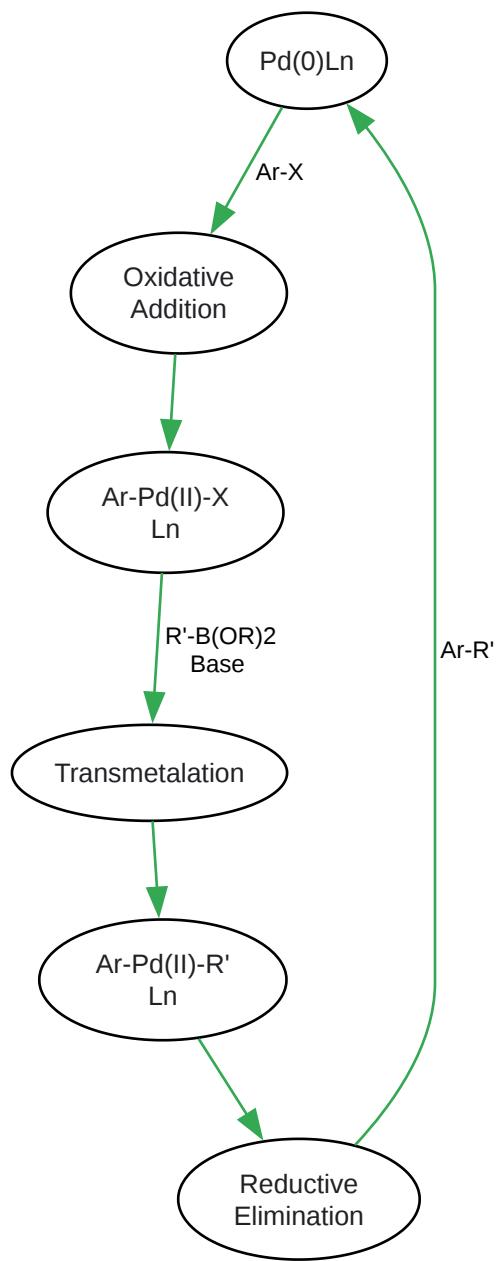
Reactivity and Applications in Drug Discovery

5-Bromo-2,3-dimethoxybenzonitrile is a valuable building block due to the presence of the bromo and nitrile functional groups, which allow for a variety of chemical transformations. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

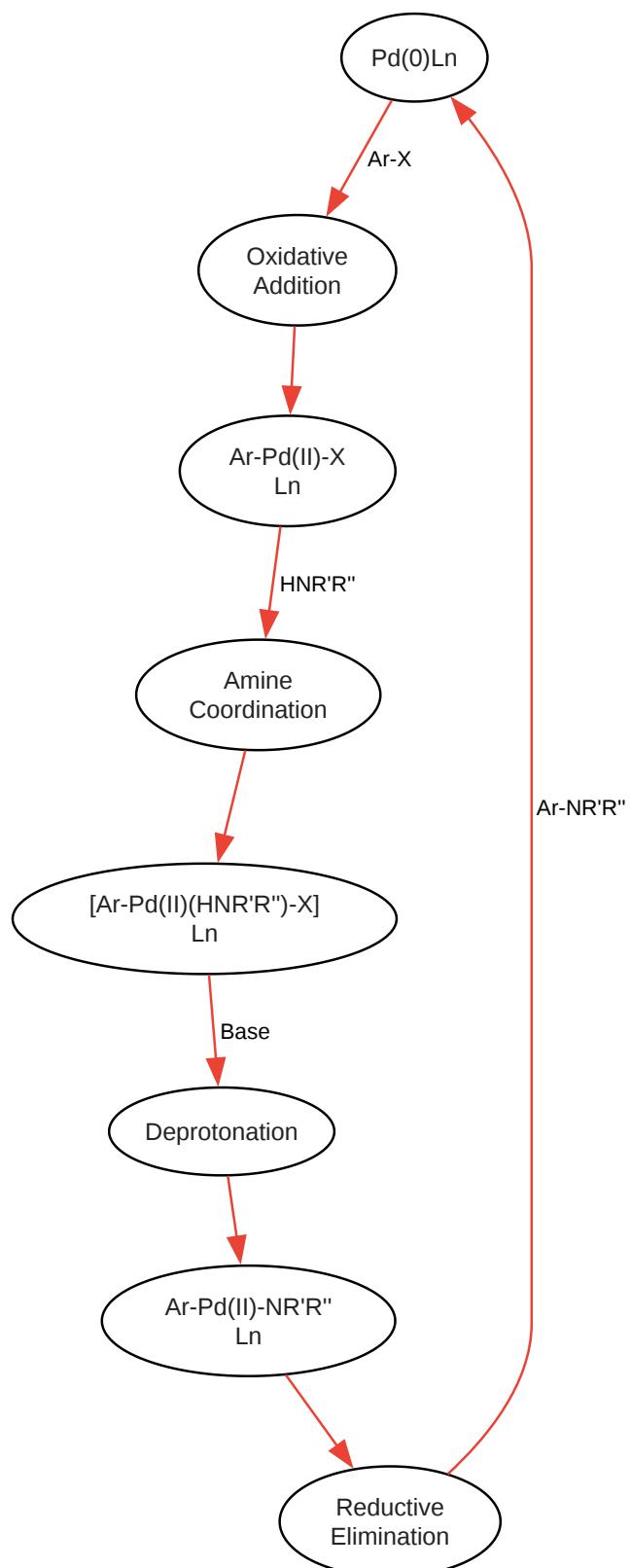
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Biological Relevance and Future Directions

While specific quantitative biological activity data for **5-Bromo-2,3-dimethoxybenzonitrile** itself is not extensively reported in the public domain, its significance lies in its role as a precursor to biologically active molecules.^[1] The dimethoxybenzene motif is found in a number of compounds with interesting pharmacological properties. For instance, derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

The versatility of **5-Bromo-2,3-dimethoxybenzonitrile** in palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Future research will likely continue to leverage this compound's reactivity to explore novel chemical space and develop new therapeutic agents, particularly in the areas of oncology and neurology.^[1]

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